molecular formula C24H21N3O3S B11341698 Ethyl 4-[({[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate

Ethyl 4-[({[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11341698
M. Wt: 431.5 g/mol
InChI Key: XPKMYFMEKHOLNJ-UHFFFAOYSA-N
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Description

ETHYL 4-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound with a molecular formula of C25H20F3N3O3S . This compound is notable for its unique structure, which includes a cyano group, a methylphenyl group, and a pyridinyl group, all connected through a sulfanyl linkage to an acetamido benzoate moiety. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

The synthesis of ETHYL 4-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-cyano-6-(4-methylphenyl)pyridine-2-thiol with ethyl 4-aminobenzoate under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

ETHYL 4-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the pyridinyl and methylphenyl groups can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to ETHYL 4-(2-{[3-CYANO-6-(4-METHYLPHENYL)PYRIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE include other cyanoacetamide derivatives and pyridinyl sulfanyl compounds. What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Examples of similar compounds include:

Properties

Molecular Formula

C24H21N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

ethyl 4-[[2-[3-cyano-6-(4-methylphenyl)pyridin-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C24H21N3O3S/c1-3-30-24(29)18-8-11-20(12-9-18)26-22(28)15-31-23-19(14-25)10-13-21(27-23)17-6-4-16(2)5-7-17/h4-13H,3,15H2,1-2H3,(H,26,28)

InChI Key

XPKMYFMEKHOLNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)C)C#N

Origin of Product

United States

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